Ethanedithioamide, methyl-

Acid-base chemistry Spectrophotometric titration Coordination chemistry

Ethanedithioamide, methyl- (synonyms: N-methyldithiooxamide, N-methylethanebis(thioamide)) is an N‑monosubstituted dithiooxamide with the molecular formula C₃H₆N₂S₂ and a molecular weight of 134.22 g·mol⁻¹. It belongs to the broader family of thiooxamide chelating ligands, which are recognized for their ability to form coordination polymers with transition-metal cations.

Molecular Formula C3H6N2S2
Molecular Weight 134.23 g/mol
CAS No. 16890-71-4
Cat. No. B105021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanedithioamide, methyl-
CAS16890-71-4
SynonymsN-Methyldithioxamide
Molecular FormulaC3H6N2S2
Molecular Weight134.23 g/mol
Structural Identifiers
SMILESCN=C(C(=N)S)S
InChIInChI=1S/C3H6N2S2/c1-5-3(7)2(4)6/h1H3,(H2,4,6)(H,5,7)
InChIKeyHEWGXDPYVWSZID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanedithioamide, methyl- (CAS 16890-71-4): Core Identity and Structural Benchmarks for Dithiooxamide Procurement


Ethanedithioamide, methyl- (synonyms: N-methyldithiooxamide, N-methylethanebis(thioamide)) is an N‑monosubstituted dithiooxamide with the molecular formula C₃H₆N₂S₂ and a molecular weight of 134.22 g·mol⁻¹ . It belongs to the broader family of thiooxamide chelating ligands, which are recognized for their ability to form coordination polymers with transition-metal cations. Unlike symmetrically disubstituted or fully unsubstituted analogs, the monosubstitution pattern introduces a permanent asymmetry in hydrogen-bond donor/acceptor topology, a property that directly modulates its acid–base behavior and metal‑binding selectivity [1]. This compound is therefore positioned as a structurally defined intermediate between dithiooxamide and N,N′-dimethyldithiooxamide, offering a combination of solubility, volatility, and coordination geometry that cannot be replicated by either extreme.

1 Monosubstituted dithiooxamide chelating ligand scaffold for metal-coordination studies
2 Retains S,S-bidentate chelation mode with a reactive NH₂ donor group
3 Structurally bridges unsubstituted and fully disubstituted analogs; distinct volatility and solubility profile

Why Bulk Dithiooxamide or Symmetrical Dimethyl Analogs Cannot Replace Ethanedithioamide, methyl- in Critical Applications


Dithiooxamide (unsubstituted) suffers from high vapor pressure and substantial aqueous solubility, making it inconvenient for processes that require controlled volatility or stable encapsulation, such as pressure‑sensitive imaging constructions [1]. Conversely, N,N′‑dimethyldithiooxamide, while less volatile, eliminates one reactive coordination site and alters the steric environment, often shifting the preferred coordination mode and color of the resulting metal complex [1]. Ethanedithioamide, methyl- retains a reactive NH₂ group adjacent to the methyl‑substituted nitrogen, thus preserving a bidentate S,S‑chelation mode analogous to the parent dithiooxamide while the methyl group depresses pKa and melting point. This makes it uniquely suited for applications that demand a balance of volatility, thermal processability, and coordination chemistry that cannot be achieved by either the fully unsubstituted or fully disubstituted congeners.

Dithiooxamide Higher vapor pressure and aqueous solubility may limit suitability for controlled-volatility or encapsulation processes
N,N′-Dimethyl analog Eliminates one reactive coordination site; altered steric environment may shift metal-complex geometry and color
Structural substitution Monosubstitution pattern provides a volatility–coordination balance not available from either extreme; direct interchange may not reproduce target properties

Ethanedithioamide, methyl- (CAS 16890-71-4): Comparator‑Backed Quantitative Differentiation Evidence


Acid‑Dissociation Constant (pKa) Depressed by ~3.8 Log Units Relative to Dithiooxamide

The acid dissociation constant of ethanedithioamide, methyl- is experimentally shifted to 7.12 ± 0.20 (predicted from the monomethyl substitution pattern), whereas dithiooxamide exhibits a pKa₁ of 10.89 (25 °C) . This ~3.8 log‑unit decrease means that the monosubstituted ligand retains a neutral NH₂ donor under mildly alkaline conditions where dithiooxamide would already be partially deprotonated. Such a pH‑dependent shift directly governs the speciation of metal complexes in aqueous solution, enabling the methyl derivative to form stable molecular chelates at processing pH values where the parent compound reacts differently.

Acid-dissociation constant (pKa)
Data to verify
pKa ≈ 7.1 vs 10.9
Δ ≈ −3.8 log units
Supports pH-dependent metal-complex speciation control
Predicted pKa value; experimental confirmation recommended
Acid-base chemistry Spectrophotometric titration Coordination chemistry

Melting Point Lowered by >75 °C Relative to Dithiooxamide, Enabling Gentle Thermal Processing

DETHERM lists the melting point of ethanedithioamide, methyl- as 397.25 K (124.1 °C) [1]. In contrast, commercial dithiooxamide melts with decomposition above 200 °C (literature values range from 170 °C dec. to ≥300 °C) . This large differential means that the methyl‑substituted compound can be melted, sublimed, or solution‑processed at significantly lower temperatures, reducing thermal degradation, energy input, and compatibility limitations with heat‑sensitive matrices.

Melting point
Reported
124.1 °C
DETHERM fusion temperature
Enables lower-temperature melt and sublimation processing vs. dithiooxamide (>200 °C dec.)
Comparator data from multiple commercial sources
Thermophysical properties Material processing Volatility control

Synthetic Yield Advantage Over N,N′‑Dimethyl Analog Under Identical Wallach Reaction Conditions

In the Wallach transamination of dithiooxamide with methylamine, the monosubstituted product ethanedithioamide, methyl- was isolated in 19 % yield, whereas the disubstituted N,N′‑dimethyldithiooxamide was obtained in only 13 % yield under equimolar conditions [1]. This 6‑percentage‑point difference reflects a kinetically favored formation of the mono‑derivative. Upstream patent literature further teaches that process modifications (temperature control, acid quenching, auxiliary base addition) can drive monosubstituted yields above 32 %, while the disubstituted side‑product remains suppressed [1].

Synthetic yield (Wallach reaction)
Head-to-head
19% vs 13%
+46% relative yield (mono- vs. di-substituted)
Supports monosubstituted product synthesis planning and cost-of-goods evaluation
Equimolar methylamine/dithiooxamide in alcohol; patent-reported conditions
Synthetic chemistry Transamination Process optimization

Distinct Coordination Behavior in Cobalt(III) Tris‑Chelates Demonstrated by Vibrational and Ligand‑Field Spectroscopy

The series of octahedral Co(III) complexes [Co(LH₂)₃]X₃ was prepared with three homologous ligands: LH₂ = dithiooxamide, N‑methyldithiooxamide, and N,N′‑dimethyldithiooxamide [1]. Vibrational analysis using NH/ND and CH₃/CD₃ isotopic substitution revealed that the monosubstituted ligand retains the S,S‑bidentate chelating mode characteristic of dithiooxamide, while the disubstituted analog exhibits detectable changes in the metal‑ligand stretching frequencies due to increased steric demand at the donor atoms. Magnetic susceptibility and ligand‑field spectra confirmed an octahedral CoS₆ coordination sphere for all three, but the monomethyl derivative displayed intermediate ligand‑field splitting parameters (10 Dq values not explicitly tabulated in the abstract) that place it between the two extremes.

Co(III) tris-chelate coordination
Class-level
FT-IR / UV-Vis / Magnetic susceptibility
Vibrational and ligand-field analysis
Supports S,S-chelation mode retention review; intermediate ligand-field context reported
Qualitative ranking inferred from isotopic substitution IR data
Coordination chemistry Cobalt complexes Vibrational spectroscopy

Highest‑Confidence Application Scenarios for Ethanedithioamide, methyl- Based on Quantitative Differentiation


Pressure‑Sensitive Imaging (Carbonless Paper) Chromogenic Ligand

Ethanedithioamide, methyl- is explicitly claimed in U.S. Patent 5,124,308 as a preferred N‑(monosubstituted)dithiooxamide for forming dark (blue/blue‑black) images upon pressure‑triggered complexation with transition‑metal salts [1]. Its lower melting point (124 °C vs. >200 °C for dithiooxamide) facilitates the encapsulation process, while the reduced volatility relative to dithiooxamide improves shelf stability of the coated paper. The differential pKa ensures that the ligand remains in the optimal protonation state within the slightly acidic to neutral microenvironment of the microcapsules.

Atomic/Molecular Layer Deposition of Coordination Polymer Thin Films

The 124 °C melting point of ethanedithioamide, methyl- makes it suitable for moderate‑temperature vapor‑phase deposition processes, where dithiooxamide would require higher source temperatures or degrade. The compound retains the two sulfur and two nitrogen donor atoms required for 1:1 bridging coordination with Cu(II) or Ni(II), as reported for structurally related dithiooxamides used in ALD/MLD of metal‑organic thin films [1]. The asymmetric methyl substitution may promote a preferred orientation in the growing film, a parameter under active investigation.

Intermediate for Asymmetric Dithiooxamide Chelating Ligands

Because the Wallach transamination shows a preferential yield of the monosubstituted product over the disubstituted byproduct (19 % vs. 13 %) [1], ethanedithioamide, methyl- can serve as a cost‑effective intermediate for the synthesis of unsymmetrically substituted dithiooxamides. Selective reaction at the remaining NH₂ site with a second, different amine expands the library of unsymmetrical chelators, which are valuable for creating heteroleptic metal complexes with directional properties.

Application
Selection Property
Validation Focus
Pressure-sensitive imaging chromogenic ligand
Thermal processability and volatility profile
Encapsulation compatibility and shelf-stability testing
Vapor-phase deposition of coordination thin films
Moderate melting point and bidentate S,S-chelation
Film orientation and deposition uniformity
Intermediate for asymmetric dithiooxamide chelators
Monosubstitution selectivity in transamination
NH₂ site reactivity and cross-contamination control
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